Product packaging for Anthracen-2-YL-hydrazine(Cat. No.:CAS No. 17529-06-5)

Anthracen-2-YL-hydrazine

Cat. No.: B095336
CAS No.: 17529-06-5
M. Wt: 208.26 g/mol
InChI Key: TXDKKDLVUVUMIJ-UHFFFAOYSA-N
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Description

Overview of Hydrazine (B178648) Derivatives in Organic and Inorganic Chemistry Research

Hydrazine (N₂H₄) and its organic derivatives are a cornerstone of modern chemistry, valued for their role as versatile building blocks and functional groups. researchgate.net In organic synthesis, hydrazines are key precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and pyridazines, many of which exhibit significant biological activity. arabjchem.orgscielo.br The nucleophilic nature of the hydrazine group allows it to readily react with carbonyl compounds to form hydrazones, which are stable and often crystalline derivatives used for the characterization of aldehydes and ketones. bohrium.com

Hydrazine derivatives are not limited to organic synthesis; they also play a crucial role in medicinal chemistry. A number of pharmaceuticals and pesticides contain the hydrazine motif. researchgate.net Furthermore, the ability of hydrazine and its derivatives to act as ligands has been extensively explored in coordination chemistry, leading to the formation of stable complexes with various metal ions. These complexes have found applications in catalysis and materials science. bohrium.com

Significance of the Anthracene (B1667546) Moiety in Advanced Chemical Systems

Anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is renowned for its distinctive electronic and photophysical properties. nih.gov Its strong fluorescence and chemical stability make it a valuable component in the development of advanced chemical systems. bohrium.com The planar structure of anthracene allows it to intercalate with DNA, a property that has been exploited in the design of DNA probes and potential therapeutic agents. mdpi.com

The versatility of the anthracene nucleus allows for the synthesis of a wide range of derivatives with tailored properties. mdpi.com These derivatives have been extensively investigated for their applications in materials chemistry, including the development of organic light-emitting diodes (OLEDs), chemosensors, and photochromic and thermochromic materials. nih.govmdpi.com The ability of anthracene to undergo [4+4] cycloaddition reactions upon photoirradiation has also been utilized in the creation of photo-responsive materials and self-healing polymers. scielo.br

Scope and Research Focus on Anthracen-2-YL-hydrazine and its Functional Analogues

While dedicated research solely on this compound is limited, the compound serves as a critical structural motif. The research focus has primarily been on its functional analogues, where the hydrazine group is derivatized to create more complex and functional molecules. These analogues have shown promise in several areas, most notably as chemosensors and biologically active agents.

The general approach involves the condensation of the hydrazine moiety of an anthracene-hydrazine precursor with various aldehydes, ketones, or other electrophiles to generate a diverse library of derivatives. bohrium.combohrium.com The anthracene unit typically acts as the signaling component (e.g., a fluorophore), while the derivatized hydrazine part serves as the receptor or binding site for specific analytes or biological targets.

Table 1: Key Research Areas for this compound Analogues

Research AreaDescriptionKey Features of Analogues
Chemosensors Design and synthesis of molecules for the selective detection of ions and neutral molecules.The anthracene moiety provides a fluorescent or colorimetric signal upon binding of an analyte to the derivatized hydrazine group. bohrium.comacs.orgresearchgate.net
Biological Activity Exploration of the therapeutic potential of these compounds.Analogues have been investigated for their anticancer, antibacterial, and insecticidal properties. nih.govbohrium.comresearchgate.net
Materials Science Incorporation of these molecules into polymers and other materials.The photophysical properties of the anthracene unit are exploited to create materials with specific optical or electronic properties.

The following sections will delve deeper into the specific findings related to the synthesis and application of functional analogues derived from the this compound scaffold.

Precursor Synthesis and Regioselective Functionalization of the Anthracene Core

The foundation for synthesizing this compound lies in the ability to introduce substituents at the C-2 position of the anthracene molecule with high selectivity. Anthracene is a polycyclic aromatic hydrocarbon, and its reactivity towards electrophilic substitution typically favors the central 9- and 10-positions. Therefore, achieving functionalization at the 2-position often requires specific strategies and reaction conditions.

The introduction of functional groups at the 2-position of anthracene is a challenging yet crucial first step. While direct electrophilic substitution of anthracene tends to occur at the 9-position, several methods have been developed to achieve substitution at other positions. nih.gov These include Friedel-Crafts reactions under specific conditions, as well as multi-step sequences involving cyclization or metal-catalyzed cross-coupling reactions. beilstein-journals.org

One common precursor for 2-substituted anthracenes is 2-bromoanthracene (B1280076). This compound can be synthesized through the bromination of anthracene, where reaction conditions are controlled to favor the 2-isomer. nbinno.comchemicalbook.com 2-Bromoanthracene then serves as a versatile building block for introducing other functionalities via cross-coupling reactions. ossila.com Another important precursor is 2-aminoanthracene (B165279), which can be prepared through various synthetic routes and is a key starting material for dyes and other functional organic materials. guidechem.comnih.gov

The synthesis of more complex 2,3- or 2,3,6,7-substituted anthracenes can be achieved through cobalt-catalyzed cyclotrimerization reactions of specific alkynes. beilstein-journals.org These advanced methods provide access to anthracene derivatives that are difficult to obtain through classical electrophilic substitution.

The introduction of a formyl (-CHO) or acyl (-COR) group at the 2-position is often a key step in the synthesis of precursors for this compound. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic compounds; however, with anthracene, it typically yields 9-anthraldehyde.

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic rings. While this reaction also tends to favor the 9-position of anthracene, regioselectivity can be influenced by the choice of solvent and reaction conditions. Notably, the acetylation of anthracene using nitrobenzene (B124822) as a solvent has been shown to produce 2-acetylanthracene (B17958). researchgate.net This regioselectivity is attributed to the specific solvation effects of nitrobenzene. The isomerization of 9-acetylanthracene (B57403) can also lead to the formation of the 2-acetyl derivative. researchgate.net Once formed, 2-acetylanthracene can be a precursor to other functional groups, such as a carboxylic acid via haloform reaction or oxidation.

Another route to 2-functionalized anthracenes is through the synthesis of anthracene-2-carboxylic acid. This can be prepared from anthraquinone-2-carboxylic acid, which is then reduced. chemicalbook.com The carboxylic acid can be converted to an acyl chloride and subsequently reacted with various nucleophiles to introduce different acyl groups.

ReactionReagents and ConditionsMajor ProductReference
Friedel-Crafts AcetylationAnthracene, Acetyl Chloride, AlCl₃, Nitrobenzene2-Acetylanthracene researchgate.net
BrominationAnthracene, Bromine, Catalyst (e.g., FeCl₃), CCl₄2-Bromoanthracene nbinno.com
Carboxylic Acid SynthesisAnthraquinone-2-carboxylic acid, Reduction (e.g., Zn, aq. NH₃)Anthracene-2-carboxylic acid chemicalbook.com

Direct Synthetic Routes to this compound

Direct synthesis of this compound is not commonly reported, and it is typically prepared from a suitable 2-substituted anthracene precursor. Two plausible routes involve the use of 2-bromoanthracene or 2-aminoanthracene.

From 2-Bromoanthracene: Aryl hydrazines can be synthesized from aryl halides via transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed coupling of 2-bromoanthracene with a hydrazine equivalent, such as tert-butyl carbazate, followed by deprotection would yield the desired this compound. This method offers good functional group tolerance and control over the reaction.

From 2-Aminoanthracene: A classical route to aryl hydrazines involves the diazotization of an arylamine followed by reduction. In this approach, 2-aminoanthracene would be treated with a source of nitrous acid (e.g., NaNO₂ in HCl) to form a diazonium salt. The resulting diazonium salt is then reduced, for example with tin(II) chloride (SnCl₂) or sodium sulfite, to afford this compound. This is a well-established method for the synthesis of aryl hydrazines.

Synthetic Strategies for Anthracen-2-YL-hydrazone Derivatives

Anthracen-2-yl-hydrazones are synthesized from this compound through condensation reactions with various carbonyl compounds. These derivatives are of interest due to their potential applications in materials science and medicinal chemistry.

The formation of hydrazones occurs through the nucleophilic addition of the hydrazine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. libretexts.orglibretexts.org The reaction is typically catalyzed by a small amount of acid.

The general reaction is as follows: Anthracen-2-yl-NHNH₂ + R-CO-R' → Anthracen-2-yl-NH-N=C(R)R' + H₂O

Where R and R' can be hydrogen, alkyl, or aryl groups. The reaction conditions are generally mild, often involving stirring the reactants in a suitable solvent like ethanol (B145695) at room temperature or with gentle heating. researchgate.net

The versatility of the condensation reaction allows for the synthesis of a wide array of anthracen-2-yl-hydrazone derivatives by simply varying the aldehyde or ketone reactant. This enables the introduction of diverse chemical linkers and substituent groups, which can be used to tune the electronic and photophysical properties of the resulting molecule.

For example, using aromatic aldehydes can introduce additional π-conjugated systems, potentially leading to materials with interesting optical or electronic properties. The reaction of 1,2-dibenzylhydrazine with aromatic aldehydes has been shown to produce the corresponding hydrazones in high yield. rsc.org Similarly, the use of aldehydes and ketones containing other functional groups (e.g., heterocycles, donor/acceptor groups) can lead to hydrazones with specific functionalities for applications such as sensors or biologically active molecules. The synthesis of hydrazone derivatives is a common strategy in the development of compounds with potential therapeutic activities. researchgate.net

Aldehyde/Ketone ReactantResulting Hydrazone SubstituentPotential Application
BenzaldehydePhenylExtended π-conjugation
4-PyridinecarboxaldehydePyridylMetal coordination, pH sensing
4-NitrobenzaldehydeNitrophenylElectron-accepting moiety
AcetoneIsopropylideneSimple alkyl substitution
2-AcetylthiopheneThienylethylideneHeterocyclic functionalization

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B095336 Anthracen-2-YL-hydrazine CAS No. 17529-06-5

Properties

IUPAC Name

anthracen-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-16-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDKKDLVUVUMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629580
Record name (Anthracen-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17529-06-5
Record name (Anthracen-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Insights of Anthracene Hydrazine Systems

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms. In anthracen-2-yl-hydrazine, this inherent nucleophilicity is a key driver of its chemical transformations. Hydrazines, in general, react with a variety of electrophiles. For instance, the kinetics of reactions involving amines and hydrazines with electrophiles like benzhydrylium ions have been studied to determine their nucleophilicity parameters. researchgate.net

The nucleophilic character of the hydrazine moiety is fundamental to the formation of hydrazones. Aldehydes and ketones undergo a nucleophilic addition reaction with hydrazine or its derivatives to form a hydrazone, which contains the C=N-N linkage. dergipark.org.trlibretexts.org This reaction proceeds via an initial attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. libretexts.org

E/Z Isomerization Dynamics in Anthracene-Hydrazone Structures

Once this compound reacts with an aldehyde or ketone, the resulting anthracene-hydrazone structure (containing a C=N double bond) can exhibit E/Z isomerization. This phenomenon involves the reversible switching between two geometric isomers, the E (entgegen) and Z (zusammen) forms, which can often be triggered by external stimuli like light or changes in pH. dergipark.org.trresearchgate.net

The photoresponsive behavior of anthracene-based acylhydrazone derivatives has been demonstrated to be a result of E/Z isomerization around the –C=N– group upon irradiation with visible light, rather than the photodimerization of the anthracene (B1667546) moieties. rsc.orgresearchgate.net This isomerization can lead to significant changes in the material's properties, such as inducing a gel-sol transition in organogels. rsc.orgresearchgate.net

The mechanism of this isomerization is a subject of detailed investigation. Computational studies using density functional theory (DFT) on similar hydrogen-bonded arylhydrazone systems suggest that the process may not be a simple rotation around the C=N double bond. Instead, a more favorable pathway involves a hydrazone-azo tautomerization, followed by rotation around the resulting C-N single bond. nih.gov The stability of the isomers can vary; for instance, the Z-isomer of some anthracene-based acylhydrazones has been found to be stable at room temperature. rsc.orgresearchgate.net The rate of isomerization can also be influenced by the solvent's polarity, with some studies indicating that the process might proceed through an inversion mechanism with a nonpolar transition state. nih.gov

Table 1: Factors Influencing E/Z Isomerization in Hydrazones

Factor Description Reference
Light Irradiation Visible or UV light can trigger the conversion between E and Z isomers. rsc.orgresearchgate.net
pH Changes in pH can induce isomerization by protonating specific sites on the molecule. dergipark.org.trnih.gov
Solvent The polarity of the solvent can affect the rate and mechanism of isomerization. dergipark.org.trnih.gov

| Analyte Binding | The presence of certain analytes, such as glutathione (B108866) (GSH), can catalyze the dynamic E⇄Z isomerization. | researchgate.net |

Intramolecular Proton Transfer Processes and Tautomerism

Hydrazone derivatives, including those derived from anthracene, are capable of existing in different tautomeric forms. dergipark.org.tr Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. A common form of tautomerism in these systems is the keto-enol or, more accurately for hydrazones, the imine-enamine tautomerism, which involves the migration of a hydrogen atom from a nitrogen to an adjacent part of the molecule. nih.gov The hydrazone structure itself can be viewed as a more stable form of an imine bond. mdpi.com

Another critical process is Excited-State Intramolecular Proton Transfer (ESIPT). In certain molecular architectures, photoexcitation can trigger the transfer of a proton from a donor group (like a hydroxyl group) to an acceptor site within the same molecule. acs.orgnih.gov This process is extremely fast and results in the formation of a transient tautomer with distinct photophysical properties, often leading to a large Stokes shift in fluorescence. acs.org In hydrazone systems, ESIPT can occur from a phenolic -OH group to the azomethine nitrogen. researchgate.netresearchgate.net This phenomenon is highly sensitive to the molecular environment and is a key principle behind the development of fluorescent sensors. researchgate.net

Furthermore, azo-hydrazone tautomerism can be observed, where an equilibrium exists between the azo (-N=N-) form and the hydrazone (-C=N-NH-) form. This equilibrium can be shifted by factors such as pH or through complexation with metal ions. rsc.org In some iron(II) complexes, intramolecular proton transfer has been observed to be coupled with a spin transition, a phenomenon termed proton-transfer-coupled spin-transition (PCST). bohrium.com In these cases, light irradiation can induce both a spin change in the metal center and a proton transfer within the ligand. bohrium.com

Table 2: Types of Tautomerism and Proton Transfer in Hydrazone Systems

Process Description Key Molecular Feature Reference
Imine-Enamine Tautomerism Interconversion involving the C=N bond and an adjacent N-H bond. Hydrazone moiety (-C=N-NH-) nih.gov
Azo-Hydrazone Tautomerism Equilibrium between the azo form and the hydrazone form. Aromatic azo linkage adjacent to a group capable of forming a hydrazone. rsc.org
Excited-State Intramolecular Proton Transfer (ESIPT) Light-induced transfer of a proton from a donor to an acceptor site within the molecule. Proximity of a proton donor (e.g., -OH) to a proton acceptor (e.g., azomethine nitrogen). acs.orgresearchgate.netresearchgate.net

| Proton-Transfer-Coupled Spin-Transition (PCST) | A proton transfer event that is coupled to a change in the spin state of a coordinated metal ion. | Coordination of the hydrazone ligand to a transition metal like Fe(II). | bohrium.com |

Investigation of Reaction Pathways with Specific Analytes

The reactivity of anthracene-hydrazine systems makes them suitable for use as chemical sensors, where their interaction with a specific analyte leads to a detectable signal. The reaction pathway depends on both the nature of the anthracene-hydrazine derivative and the analyte.

Hydrazone derivatives are widely used for the detection of metal ions and anions. dergipark.org.tr The presence of heteroatoms like oxygen and nitrogen in the hydrazone structure allows them to act as effective chelating agents, forming stable complexes with metal ions. mdpi.com This binding event alters the electronic properties of the anthracene fluorophore, leading to a change in the fluorescence signal.

The reaction of anthracene-hydrazones with specific analytes can also proceed via chemical reactions. For example, the decomposition of hydrazine itself has been studied extensively on catalyst surfaces like Iridium (Ir). These studies reveal complex reaction pathways that can include initial N-N bond scission or dehydrogenation, ultimately producing ammonia (B1221849) and nitrogen gas. unibo.it While not a direct reaction with an analyte in solution, this illustrates the inherent reactivity of the hydrazine bond.

In the context of sensing, a designed anthracene-hydrazone probe can react with an analyte like formaldehyde. An anthracene-based probe was prepared by reacting bromoanthracene with hydrazine hydrate; this probe was then used for the detection of endogenous formaldehyde. researchgate.net Similarly, the reaction of hydrazine derivatives with various carbonyl compounds, acid anhydrides, and acid chlorides has been explored to synthesize new anthracene derivatives with potential biological activities. bohrium.com The Wolff-Kishner reduction is a classic organic reaction that showcases the reactivity of the hydrazone intermediate. Under basic conditions with heat, the hydrazone formed from an aldehyde or ketone is converted to an alkane, with the expulsion of nitrogen gas. libretexts.org This pathway involves the deprotonation of the hydrazone and subsequent protonation of a carbanion intermediate. libretexts.org

Coordination Chemistry of Anthracene Based Hydrazone Ligands

Design Principles for Anthracene-Hydrazone Metal Chelators

The design of anthracene-hydrazone metal chelators is guided by several key principles aimed at achieving specific coordination geometries, stability, and functional properties such as sensing or catalytic activity. A fundamental aspect of their design is the inherent ability of hydrazones to act as versatile ligands. They possess multiple donor atoms, typically nitrogen and oxygen, which can coordinate with a variety of metal ions.

The anthracene (B1667546) group is primarily incorporated to introduce desirable photophysical characteristics, such as fluorescence, into the resulting metal complexes. The large π-conjugated system of anthracene can be exploited for applications in fluorescent sensors and molecular switches. The position of the hydrazone substituent on the anthracene ring is a critical design parameter that can influence the electronic communication between the chelating site and the aromatic backbone.

Furthermore, the structural framework of the hydrazone itself can be readily modified. By condensing different aldehydes or ketones with hydrazines, a wide array of ligands with varying steric bulk, electronic properties, and number of donor sites can be synthesized. This modularity allows for the fine-tuning of the ligand's coordination preferences and the resulting complex's stability and reactivity. For instance, the introduction of additional donor groups, such as hydroxyl or pyridyl moieties, can increase the denticity of the ligand, leading to the formation of more stable chelate rings with the metal center.

The choice of the metal ion is another crucial factor in the design process. Different metal ions have distinct coordination preferences in terms of geometry (e.g., tetrahedral, square planar, octahedral), coordination number, and affinity for specific donor atoms (hard vs. soft acids and bases). Therefore, the design of an anthracene-hydrazone chelator is a holistic process that considers the interplay between the anthracene scaffold, the hydrazone functionality, and the target metal ion to achieve the desired structural and functional outcomes.

Complexation with Transition Metal Ions

Anthracene-based hydrazone ligands readily form complexes with a variety of transition metal ions, including those from the first row such as manganese, iron, cobalt, nickel, copper, and zinc. The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

The stoichiometry of metal-anthracene-hydrazone complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and in some cases, 2:1 for binuclear complexes. The specific stoichiometry is influenced by factors such as the denticity of the ligand, the coordination number preference of the metal ion, and the reaction conditions.

Hydrazone ligands derived from anthracene can exhibit several binding modes. In their neutral form, they can coordinate to a metal ion through the azomethine nitrogen and the carbonyl oxygen (keto form). More commonly, upon deprotonation of the N-H proton, the ligand coordinates in its enolate form through the azomethine nitrogen and the enolic oxygen. This results in the formation of a stable five- or six-membered chelate ring. If additional donor atoms are present in the aldehyde or ketone precursor, the ligand can act as a tridentate or even tetradentate chelator. For example, a hydrazone derived from salicylaldehyde (B1680747) would have a phenolic hydroxyl group that can also coordinate to the metal ion upon deprotonation.

The following table summarizes common stoichiometries and binding modes observed in transition metal complexes of hydrazone ligands:

Metal IonTypical Stoichiometry (M:L)Common Binding Modes
Cu(II)1:1, 1:2Bidentate (N,O), Tridentate (N,O,O)
Ni(II)1:1, 1:2Bidentate (N,O), Tridentate (N,O,X)
Co(II)1:1, 1:2Bidentate (N,O), Tridentate (N,O,X)
Zn(II)1:1, 1:2Bidentate (N,O), Tridentate (N,O,X)
Fe(III)1:1, 1:2Tridentate (N,O,O)

Note: X can be an additional donor atom like N or S from the ligand backbone.

The architecture of the anthracene-hydrazone ligand plays a pivotal role in determining the coordination geometry of the resulting metal complex. The steric hindrance imposed by the bulky anthracene moiety can significantly influence the arrangement of ligands around the metal center. For instance, the presence of the large anthracene group might favor the formation of complexes with lower coordination numbers or distorted geometries to minimize steric clashes.

The flexibility of the hydrazone linker also affects the coordination geometry. A more rigid ligand backbone will impose greater constraints on the possible coordination angles, potentially leading to a more defined and predictable geometry. Conversely, a more flexible linker can accommodate a wider range of coordination geometries.

The denticity of the ligand is a primary determinant of the complex's geometry. Bidentate ligands often form square planar or tetrahedral complexes, depending on the metal ion. Tridentate ligands can lead to the formation of five-coordinate (square pyramidal or trigonal bipyramidal) or six-coordinate (octahedral) complexes, often with the remaining coordination sites occupied by solvent molecules or counter-ions. The electronic properties of the substituents on both the anthracene and the hydrazone moieties can also influence the ligand field strength and, consequently, the preferred coordination geometry and spin state of the metal ion.

Coordination with Main Group Metal Ions

While the coordination chemistry of anthracene-hydrazone ligands with transition metals is more extensively studied, they also form complexes with main group metal ions such as tin (Sn), lead (Pb), and aluminum (Al). The principles governing their coordination are similar to those for transition metals, with the coordination being driven by the interaction between the Lewis acidic metal ion and the Lewis basic donor atoms of the ligand.

The coordination geometries of main group metal complexes can be more varied and are often rationalized using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The stoichiometry and binding modes are again dependent on the ligand's denticity and the size and charge of the metal ion. For instance, organotin(IV) moieties can form stable complexes with hydrazone ligands, where the ligand coordinates in its deprotonated form.

Photophysical Properties of Metal-Coordination Compounds Involving Anthracene-Hydrazone Ligands

The incorporation of an anthracene unit into a hydrazone ligand is often motivated by the desire to create metal complexes with interesting photophysical properties. Anthracene itself is a well-known fluorophore, exhibiting strong blue fluorescence. Upon coordination to a metal ion, the photophysical properties of the anthracene-hydrazone ligand can be significantly altered.

Several phenomena can be observed:

Fluorescence Quenching: Coordination to a paramagnetic metal ion, such as Cu(II) or Ni(II), often leads to quenching of the anthracene fluorescence through energy or electron transfer processes.

Fluorescence Enhancement: In some cases, coordination to a diamagnetic metal ion, such as Zn(II) or Al(III), can lead to an enhancement of the fluorescence intensity. This is often attributed to the increased rigidity of the ligand upon complexation, which reduces non-radiative decay pathways.

Chemosensing: The changes in fluorescence upon metal binding can be exploited for the development of fluorescent chemosensors for the detection of specific metal ions. The selectivity of the sensor is determined by the specific design of the hydrazone chelating unit.

Shift in Emission Wavelength: The coordination event can also lead to a shift in the fluorescence emission wavelength (either a blue shift or a red shift), depending on the nature of the metal-ligand interaction and the resulting electronic structure of the complex.

These photophysical changes are a direct consequence of the electronic perturbations induced by the metal ion on the energy levels of the anthracene-hydrazone ligand. The study of these properties is crucial for the development of new materials for applications in areas such as molecular sensing, bioimaging, and light-emitting devices.

Supramolecular Assemblies and Molecular Recognition Systems Involving Anthracene Hydrazine Derivatives

Host-Guest Interactions and Supramolecular Complex Formation

The unique structural characteristics of anthracene-based macrocycles enable them to act as hosts in host-guest chemistry, forming stable complexes with various guest molecules. These interactions are fundamental to applications in sensing, catalysis, and drug delivery. The formation of these host-guest inclusion complexes can significantly enhance the solubility and stability of guest molecules, such as anticancer drugs, in physiological environments.

Macrocyclic rings and cages constructed by assembling anthracene (B1667546) units create well-defined cavities capable of encapsulating guest molecules. For instance, a bicyclic anthracene macrocycle has been synthesized that forms stable 1:1 inclusion complexes with fullerene guests (C60 and C70) in solution. The binding strength of these complexes is significant, as indicated by their association constants. Similarly, metallosupramolecular cages, such as a [Pd2L4]4+ cage featuring an anthracene core, have been developed. These cages can create hydrophobic cavities, providing specific recognition sites for nonpolar guests. The encapsulation of reactive species, like white phosphorus, within such cages can render them air-stable, demonstrating the power of supramolecular encapsulation to modulate guest reactivity.

Host MacrocycleGuest MoleculeAssociation Constant (Ka) [L·mol⁻¹]Solvent
Bicyclic Anthracene CageC601.3 x 10⁴Toluene
Bicyclic Anthracene CageC703.3 x 10⁵Toluene

Table 1: Association constants for the formation of host-guest complexes between an anthracene-based cage host and fullerene guests at 298 K.

The design of these host systems often leverages the principles of molecular recognition, where the shape, size, and chemical properties of the host's cavity are

Advanced Applications in Chemical Sensing and Molecular Devices

Fluorescent Chemosensors for Cationic Species

The lone pair of electrons on the nitrogen atoms of the hydrazine (B178648) group, and often the extended π-system of hydrazone derivatives, provide excellent coordination sites for metal ions. This interaction can significantly modulate the photoluminescent properties of the anthracene (B1667546) fluorophore, leading to "turn-on" or "turn-off" fluorescent responses. This principle has been widely exploited to design chemosensors for various cationic species.

Anthracene-hydrazone based chemosensors have demonstrated remarkable selectivity for aluminum ions (Al³⁺). For instance, a fluorescent chemosensor, 3-(Anthracen-2-yliminomethyl)-benzene-1,2-diol (ANB), synthesized from 2-aminoanthracene (B165279) and 2,3-dihydroxybenzaldehyde, exhibits a significant "turn-on" fluorescence response in the presence of Al³⁺ in an aqueous solution. researchgate.net This enhancement is attributed to the chelation-enhanced fluorescence (CHEF) effect upon binding of Al³⁺, which restricts the C=N isomerization and inhibits photoinduced electron transfer (PET). The sensor shows a ~27-fold increase in emission intensity and a binding constant of 1.22 × 10⁴ M⁻¹, with a detection limit of 0.391 µM. researchgate.net

Another hydrazone-based probe, (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)picolinohydrazide (H-PNAP), while not directly an anthracene derivative, demonstrates a similar principle and exhibits aggregation-induced emission (AIE) activity for the highly sensitive detection of Al(III) at a nanomolar concentration (LOD of 2.09 nM). nih.gov Upon addition of Al³⁺ in a buffered aqueous solution, the emission intensity of H-PNAP increased by nearly 500-fold. acs.org Similarly, a hydrazone-based sensor, NDHIPH, showed a highly selective and sensitive "turn-on" response to Al(III) in a 95% aqueous medium with a detection limit as low as 2.53 nM. nih.gov These findings highlight the effectiveness of the hydrazone moiety in designing potent Al³⁺ sensors.

Sensor Target Ion Sensing Mechanism Detection Limit (LOD) Solvent System
ANBAl³⁺CHEF, inhibition of C=N isomerization0.391 µM researchgate.netAqueous solution researchgate.net
H-PNAPAl³⁺AIE, CHEF2.09 nM nih.govHEPES buffer (pH 7.2) acs.org
NDHIPHAl³⁺"Turn-on" fluorescence, CHEF2.53 nM nih.gov95% Aqueous medium nih.gov

The versatile coordination chemistry of the hydrazine and hydrazone moieties allows for the selective detection of various transition metal ions.

Mercury (Hg²⁺): Anthracene-based thioacetals have been developed as "turn-on" fluorescent chemodosimeters for Hg²⁺. mdpi.comresearchgate.net These probes undergo a desulfurization reaction catalyzed by Hg²⁺, which leads to the formation of highly fluorescent aldehyde derivatives. mdpi.comresearchgate.net This chemodosimetric approach provides high selectivity and sensitivity, with detection limits in the nanomolar range (as low as 59 nM). mdpi.comresearchgate.net These sensors have been successfully applied for the detection of Hg²⁺ in environmental and biological systems, including live cells. mdpi.comresearchgate.net Another anthracene-based di-Schiff base sensor has also been reported for the naked-eye detection of Hg²⁺ ions. nih.gov

Copper (Cu²⁺): An anthracene-derived sensor featuring a hydrazone linkage demonstrated a significant 11-fold "turn-on" fluorescence enhancement in the presence of Cu²⁺, with a very low detection limit of 0.53 nM in a DMSO:H₂O solution. acs.org This response is attributed to an intramolecular charge transfer (ICT) mechanism upon copper binding. acs.org The practical utility of this sensor was demonstrated in the detection and extraction of Cu²⁺ from sewage and tap water. acs.org Another di-Schiff base chemosensor incorporating an anthracene unit has also been shown to detect Cu²⁺ through a distinct fluorescence mechanism. nih.gov

Zinc (Zn²⁺): While many sensors respond to multiple cations, specific designs have achieved selectivity for Zn²⁺. A fluorescent chemosensor based on an anthracene scaffold was developed for the selective detection of Zn²⁺ over other metal ions, including Cd²⁺. acs.org The development of fluorescent probes for Zn²⁺ is an active area of research due to its biological importance, and anthracene derivatives are frequently employed for this purpose. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the selectivity of anthracene-based sensors for Zn²⁺ over other biologically relevant cations like Ca²⁺, Mg²⁺, Cu²⁺, and Hg²⁺, attributing it to a combination of favorable binding and response selectivity. acs.org

Nickel (Ni²⁺): The detection of Ni²⁺ using anthracene-hydrazone based sensors is also an area of interest. While some sensors are tested against a panel of ions including Ni²⁺, specific "turn-on" fluorescent sensors for Ni²⁺ have been developed using other fluorophores like BODIPY, demonstrating the feasibility of designing selective receptors. spiedigitallibrary.orgresearchgate.net The principles from these designs, combining specific N/O/S donor sets in the receptor, can be applied to anthracene-hydrazine frameworks to achieve Ni²⁺ selectivity. spiedigitallibrary.orgresearchgate.net

Sensor Type Target Ion Sensing Mechanism Detection Limit (LOD) Key Features
Anthracene thioacetalsHg²⁺"Turn-on" fluorescence via desulfurization mdpi.comresearchgate.net59 nM mdpi.comresearchgate.netHigh selectivity, applicable in live cells mdpi.comresearchgate.net
Anthracene-hydrazoneCu²⁺"Turn-on" fluorescence, ICT acs.org0.53 nM acs.orgApplicable in sewage and tap water acs.org
Anthracene-basedZn²⁺"Turn-on" fluorescence acs.org-Discriminates against Cd²⁺ acs.org
BODIPY-based (principle applicable)Ni²⁺"Turn-on" fluorescence spiedigitallibrary.orgresearchgate.net-Selective in aqueous solution and live cells spiedigitallibrary.orgresearchgate.net

Fluorescent Probes for Anionic Species (e.g., F⁻)

The N-H protons of the hydrazine or hydrazone moiety can act as hydrogen bond donors, enabling the recognition of anionic species. This interaction can trigger a colorimetric or fluorescent response, often through deprotonation or modulation of an ICT process.

A notable example is a Schiff-base chemosensor, PMA (9-anthracenecarboxaldehyde pentafluorophenylhydrazone), designed for the detection of fluoride (B91410) (F⁻) and cyanide (CN⁻) ions in a semi-aqueous medium. nih.gov The interaction of fluoride ions with the hydrazone N-H proton leads to a distinct change in its photophysical properties, allowing for selective detection. The deprotonation of the NH proton upon interaction with fluoride is a common mechanism in such sensors, leading to a visible color change and a modified fluorescence output. nih.gov Hydrazide-based organogelators have also been utilized for fluoride sensing, where the binding of fluoride to the hydrazide group induces a hyperchromic effect in the UV-Vis spectrum and a gel-to-sol transition, providing a dual-mode detection mechanism. spiedigitallibrary.org

Detection of Small Molecules and Hazardous Contaminants (e.g., Hydrazine)

The reactivity of the hydrazine group itself, or the reactivity of a derivative, can be harnessed to detect small molecules. A key application is the detection of hydrazine (N₂H₄), a toxic and hazardous chemical.

A straightforward approach involves the reaction between a non-luminescent anthracene derivative, such as anthracene-2,3-dicarboxaldehyde, and hydrazine. researchgate.netmdpi.com This condensation reaction forms a new, highly luminescent product, enabling a "turn-on" fluorescence detection of hydrazine. researchgate.netmdpi.com This method is highly sensitive and has been incorporated into advanced sensing platforms. Another strategy employs a chemodosimetric approach where hydrazine cleaves a specific bond in a carefully designed probe. For example, a D–π–A probe with an anthracene donor and a dicyanovinyl acceptor detects hydrazine through the cleavage of the olefinic bond, resulting in a ratiometric change in the UV-vis and fluorescence spectra. researchgate.net This particular sensor exhibited a very low detection limit of 1.7 ppb. researchgate.net

Development of Molecular Switches and Logic Gates based on Anthracene-Hydrazine Frameworks

The ability of anthracene-hydrazone based sensors to respond to specific chemical inputs with a clear optical output makes them ideal candidates for the construction of molecular logic gates. These molecules can perform logical operations (e.g., AND, OR, INHIBIT) based on the presence or absence of specific analytes.

For example, a fluorescent chemosensor for Al³⁺, 3-(Anthracen-2-yliminomethyl)-benzene-1,2-diol (ANB), can be used to construct a molecular INHIBIT logic gate. researchgate.net The fluorescence of the sensor is "ON" in the presence of Al³⁺ (Input 1). This fluorescence can be quenched by the addition of EDTA (Input 2), which removes the Al³⁺ from the complex. Thus, the fluorescence output is only high when Input 1 is present and Input 2 is absent. researchgate.net

Similarly, an INHIBIT logic gate was constructed using a hydrazone-based probe selective for Al³⁺ and its subsequent interaction with pyrophosphate (PPi). researchgate.net The development of such molecular logic gates represents a step towards molecular-level computing and showcases the potential for creating "smart" materials that can process chemical information. acs.orgmdpi.com The fundamental AND logic gate was demonstrated early on with an anthracene derivative featuring two different receptor sites, requiring two distinct chemical inputs (H⁺ and Na⁺) to produce a fluorescent output. This principle of integrating multiple receptor sites, often connected via moieties like hydrazones, is key to designing more complex logic systems. mdpi.com

Advanced Sensing Device Development and Implementation

The translation of these molecular sensing concepts into practical, user-friendly devices is a critical area of research. Anthracene-hydrazine based compounds have been successfully integrated into various device formats.

OLED-Based Sensors: A significant advancement is the integration of these chemosensors with organic light-emitting devices (OLEDs). In such a device, the OLED serves as the excitation source for the photoluminescent sensor. researchgate.net For instance, a sensor for hydrazine has been developed where the reaction between non-luminescent anthracene-2,3-dicarboxaldehyde and hydrazine generates a luminescent product, with the luminescence being excited by a built-in OLED. researchgate.netmdpi.com This creates a compact, self-contained sensing platform that eliminates the need for external light sources.

Test Strips: For rapid, on-site detection, sensor molecules can be immobilized on solid supports like paper or polymer films. researchgate.net A probe for hydrazine was immobilized in a starch-PVA polymer matrix, creating a composite film that showed a visual color change in the presence of hydrazine, enabling its on-site detection in both solution and vapor phases. researchgate.net Similarly, paper test strips coated with a dicyanomethylene dihydrofuran hydrazone have been used for the colorimetric detection of cadmium ions, with the color change being dependent on the analyte concentration. These test strips provide a simple, low-cost, and portable method for the rapid screening of hazardous substances in real-world samples like water and soil. researchgate.net

Computational and Theoretical Investigations of Anthracene Hydrazine Compounds

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to hydrazine (B178648) and anthracene (B1667546) derivatives to predict their geometries and electronic characteristics with high accuracy. imist.madergipark.org.trrsc.org The B3LYP functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a reliable balance between computational cost and accuracy for medium-sized organic molecules. imist.ma

Theoretical calculations are crucial for determining optimized molecular geometries, including bond lengths and angles. mdpi.com For instance, in a study of N-[3-anthracen-9-yl-1-(4-bromo-phenyl)-allylidene]-N-benzenesulfonohydrazine, DFT calculations at the B3LYP/6-31G(d,p) level were used to compare theoretical results with experimental data from single-crystal X-ray diffraction, showing good agreement. researchgate.net

The electronic properties of these compounds are also extensively studied using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer within the molecule. nanochemres.orgimist.ma The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity. nanochemres.orgrsc.org A large energy gap suggests high stability. rsc.org For example, in a study on hydrazine derivatives for solar cells, the HOMO-LUMO gap was analyzed to confirm the potential of these materials as organic dyes. nanochemres.org

The distribution of electron density and molecular electrostatic potential (MEP) are also mapped using DFT. mdpi.comresearchgate.net These maps provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. The molecular electrostatic potential, for instance, helped confirm the presence of specific intermolecular hydrogen bonds in an anthracene derivative. researchgate.net

Table 1: Calculated Electronic Properties of a Hydrazine Derivative Catalyst (4A)

Property Value
HOMO Energy -5.904 eV
LUMO Energy -2.884 eV
Energy Gap (ΔE) 3.020 eV

Data sourced from a study on benzofuran (B130515) derivatives for hydrazine electrooxidation, providing insight into typical electronic properties calculated via DFT. acs.org

Elucidation of Reaction Pathways and Sensing Mechanisms through Theoretical Modeling

Theoretical modeling is instrumental in elucidating the complex reaction pathways and sensing mechanisms of anthracene-hydrazine compounds. Computational studies can map out potential energy surfaces, identify transition states, and calculate activation barriers, providing a detailed picture of how chemical reactions occur. uhmreactiondynamics.orgresearchgate.netpurdue.edu

For instance, in the context of hydrazine decomposition, DFT calculations have been used to investigate the N-N and N-H bond cleavage processes on catalyst surfaces. rsc.org These studies analyze the reaction and barrier energies for each elementary step, revealing the most likely dissociation pathways. rsc.org Similarly, the reaction dynamics of hydrazine with radicals have been explored computationally, challenging and refining previously proposed mechanisms. purdue.edudtu.dk

In the field of chemical sensing, theoretical modeling helps to understand how a sensor molecule, such as an anthracene-hydrazine derivative, interacts with an analyte. rsc.org DFT and time-dependent DFT (TD-DFT) calculations are used to model the sensor-analyte complex and explain the resulting changes in photophysical properties, such as fluorescence quenching or enhancement. researchgate.netnih.govnih.gov For example, the sensing mechanism of an anthracene-based chemosensor for Ag+ ions was confirmed through DFT studies, which attributed the binding to a ligand-to-metal charge transfer (LMCT) phenomenon. researchgate.netnih.gov

Theoretical investigations of molecular triads, such as anthracene-phenol-pyridine systems, have shed light on competitive reaction pathways like concerted proton-electron transfer (CPET) and proton-coupled energy transfer (PCEnT). diva-portal.org These studies reveal how factors like solvent polarity and temperature can influence reaction outcomes, providing a deeper understanding of the fundamental processes that can occur in complex anthracene-based systems. diva-portal.org The mechanism for sensing hydrazine can be established through modeling the cleavage of specific bonds, which leads to a ratiometric change in the sensor's UV-vis spectra. rsc.org

Prediction and Analysis of Spectroscopic Features

Computational methods are frequently employed to predict and analyze the spectroscopic features of molecules, providing a powerful complement to experimental data. For anthracene-hydrazine compounds, theoretical calculations can generate vibrational (IR), nuclear magnetic resonance (NMR), and electronic absorption (UV-Vis) spectra. researchgate.netnanochemres.orgresearchgate.net

Vibrational frequencies can be computed using DFT, and the results are often used to interpret experimental IR spectra. rsc.org For example, in a study of a newly synthesized Schiff base, theoretical calculations helped assign the vibrational modes, such as the N-H stretching and bending frequencies, and understand how intermolecular hydrogen bonding affects them. researchgate.net

The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts. researchgate.netresearchgate.net These theoretical predictions are compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure. researchgate.netresearchgate.netmdpi.com

Time-dependent density functional theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.orgqnl.qa By calculating the transition energies and oscillator strengths between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). qnl.qa These calculations are vital for understanding the photophysical properties of anthracene-hydrazine derivatives, especially in the context of their use as chemosensors or in solar cells. researchgate.netqnl.qa For instance, the electronic absorption spectrum of an optimized 2-hydrazinopyrazine molecule was calculated using TD-DFT to support experimental findings. rsc.org Similarly, TD-DFT studies on an anthracene-based sensor helped to validate the photophysical properties observed before and after interaction with hydrazine. rsc.org

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data

Spectroscopic Technique Information Provided Common Computational Method
Infrared (IR) Spectroscopy Vibrational frequencies, functional groups DFT
Nuclear Magnetic Resonance (NMR) Chemical shifts, molecular structure GIAO
UV-Visible (UV-Vis) Spectroscopy Electronic transitions, absorption wavelengths TD-DFT

This table summarizes the application of computational methods in predicting and analyzing various spectroscopic features of chemical compounds.

Conformational Analysis of Anthracene-Hydrazine Systems

The biological activity and physical properties of molecules are often dictated by their three-dimensional shape or conformation. Conformational analysis of anthracene-hydrazine systems involves identifying the stable conformers and determining the energy barriers for rotation around single bonds. rsc.org

Computational methods, particularly DFT, are used to scan the potential energy surface of a molecule by systematically rotating specific dihedral angles. rsc.org This process allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. For 2-hydrazinopyrazine, DFT calculations identified four stable conformers and determined their relative Gibbs free energies. rsc.org The rotation around the C2–N7 and N7–N8 single bonds was specifically analyzed to understand the transitions between these conformers. rsc.org

The study of conformational changes is also critical for understanding hindered rotation and inversion processes. rsc.org For bridged anthracene systems, temperature-dependent NMR spectra have been rationalized through computational analysis of conformational changes involving hindered rotation about N-CO2R bonds. rsc.org In more complex systems, such as triazine-based rotors with anthracene blades, computational analysis helps determine the conformational stability of different isomers and the influence of solvent effects on their energetic preference. nih.gov This type of analysis is crucial for designing molecules with specific dynamic properties. nih.gov

Analytical Methodologies Employing Anthracene Hydrazine Reagents

Spectrophotometric Approaches for Quantitative Determination (e.g., UV-Vis, Derivative Spectrophotometry)

Spectrophotometry, a cornerstone of quantitative analysis, has been effectively enhanced by the use of anthracene-based hydrazine (B178648) reagents. These reagents react with target analytes to form colored complexes, enabling their quantification through UV-Visible (UV-Vis) absorption measurements. Hydrazone derivatives, in particular, are widely utilized for the detection of metal ions and anions. dergipark.org.trclockss.org They form stable, soluble complexes with metal ions, allowing for their determination even at microgram concentrations. dergipark.org.tr

A notable example is the use of 6-(anthracen-2-yl)-2,3-dihydro-1,2,4-triazine-3-thione (ADTT), a derivative synthesized from an anthracen-2-yl precursor, as a chromogenic reagent. researchgate.netdokumen.pub This compound has been successfully employed in derivative spectrophotometry for the simultaneous determination of nickel(II) and copper(II). researchgate.netdokumen.pub The method involves the formation of colored complexes in a basic medium, which are then analyzed using zero-crossing derivative spectrophotometry to resolve the overlapping spectra of the two metal ions. researchgate.net Beer's law was obeyed in the concentration range of 5–35 µg/mL for both copper and nickel using various orders of derivative spectra. researchgate.net

Similarly, ADTT has been applied to the spectrophotometric determination of mercury(II). researchgate.net In a basic medium, Hg(II) forms a yellow-colored complex with ADTT, which can be extracted with chloroform. researchgate.net The complex exhibits maximum absorbance at 254 nm and 330 nm, and the method is effective within a concentration range of 5-30 µg/mL for mercury. researchgate.net The limit of detection for this method was reported to be 1 µg/mL. researchgate.net

The key advantage of derivative spectrophotometry in this context is its ability to enhance resolution and selectivity, allowing for the quantification of individual components in a mixture without prior separation.

Table 1: Spectrophotometric Determination using an Anthracen-2-yl Derivative

AnalyteReagentMethodWavelength (nm)Linear Range (µg/mL)Reference
Copper(II)6-(Anthracen-2-yl)-2,3-dihydro-1,2,4-triazine-3-thione (ADTT)Derivative Spectrophotometry (2nd & 3rd order)387, 5545-35 researchgate.net
Nickel(II)6-(Anthracen-2-yl)-2,3-dihydro-1,2,4-triazine-3-thione (ADTT)Derivative Spectrophotometry (1st, 3rd, 4th order)447, 400, 3855-35 researchgate.net
Mercury(II)6-(Anthracen-2-yl)-2,3-dihydro-1,2,4-triazine-3-thione (ADTT)UV-Vis Spectrophotometry254, 3305-30 researchgate.net

Advanced Fluorescence-Based Detection Techniques

The intrinsic fluorescence of the anthracene (B1667546) moiety makes its hydrazine derivatives excellent candidates for developing highly sensitive fluorescent probes. clockss.orgresearchgate.net These techniques rely on changes in the fluorescence signal—either enhancement ("turn-on") or quenching ("turn-off")—upon reaction of the hydrazine group with an analyte. acs.orgmdpi.com This principle has been applied to create chemosensors for a variety of substances, including toxic chemicals and metal ions. researchgate.netacs.orgnih.gov

For instance, fluorescent probes based on anthracene have been designed for the detection of hydrazine (N₂H₄). nih.govresearchgate.net One such probe, composed of anthracene aldehyde and benzothiazole (B30560) acetonitrile, reacts with N₂H₄ to form a yellow hydrazone derivative, causing a distinct change in fluorescence from subtle to a luminous yellow. mdpi.com Another sensor, based on a pyrene (B120774) fluorophore, can detect and differentiate between hydrazine and hydrogen sulfide, with the reaction with hydrazine yielding an azine derivative that results in a ratiometric fluorescence response. nih.gov

Mercury(II) ions (Hg²⁺) have also been a key target for anthracene-based fluorescent sensors. acs.org Chemosensors have been developed where the presence of Hg²⁺ triggers a chemical reaction (e.g., desulfurization of a dithioacetal group), releasing a highly fluorescent anthracene aldehyde and causing a "turn-on" response. acs.org These probes demonstrate high selectivity for Hg²⁺ over other competing metal ions and have detection limits in the nanomolar range. acs.org Such sensors have proven effective for fluorescence imaging of Hg²⁺ in living cells. acs.org

The design strategy for these probes often involves linking the anthracene fluorophore to a recognition site (like the hydrazine group) through a spacer. The interaction with the analyte alters the electronic properties of the system, modulating processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which in turn governs the fluorescence output.

Table 2: Examples of Anthracene-Hydrazine Based Fluorescent Probes

Probe Structure BasisAnalyteSensing MechanismResponse TypeDetection LimitReference
Anthracene aldehyde + Benzothiazole acetonitrileHydrazine (N₂H₄)Nucleophilic reaction forming a hydrazoneFluorescence color change (Subtle to Yellow)Not Specified mdpi.com
Anthracene-dithioacetalMercury(II) (Hg²⁺)Hg²⁺-promoted desulfurization"Turn-on"59 nM acs.org
Pyrene-based fluorophore (PMM)Hydrazine (N₂H₄)Reaction yields azine derivative (Py-Az)RatiometricNot Specified nih.gov
1-((Anthracene-9-yl)-methylene)-2-(4-nitrophenyl)hydrazineFluoride (B91410) (F⁻)Color changeYellow to Green4 x 10⁻⁵ M dergipark.org.tr

Chromatographic Derivatization for Enhanced Separation and Detection (e.g., HPLC-FL, LC-UV, LC-FLD, LC-MS)

In chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a crucial strategy for analyzing compounds that lack a suitable chromophore or fluorophore for sensitive detection. libretexts.org Anthracene-hydrazine and related reagents are ideal for this purpose, as they introduce a strongly absorbing or fluorescent anthracene tag to the analyte molecule. oup.com

This approach is widely used for the analysis of carbonyl compounds, carboxylic acids, and other analytes. libretexts.orgoup.com For example, 9-chloromethyl anthracene has been used as a pre-column derivatization agent to convert carboxylic acids into their fluorescent ester derivatives. oup.com These derivatives can then be separated by reverse-phase HPLC and sensitively detected by a fluorescence detector (HPLC-FL), with excitation and emission wavelengths typically around 365 nm and 410 nm, respectively. oup.com This method achieves detection limits in the low picomole range. oup.com

Similarly, anthracene-2,3-dicarbaldehyde has been employed as a derivatization reagent for the determination of hydrazine in industrial wastewater using HPLC with a fluorescence detector. researchgate.net Hydrazines can also be derivatized with reagents like naphthalene-2,3-dialdehyde, followed by HPLC-FLD or LC-MS/MS analysis, achieving very low detection limits. researchgate.netresearchgate.net The resulting derivatives are often stable and can be separated with high efficiency on common stationary phases like C18. encyclopedia.pub

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an additional layer of confirmation and structural information. dmed.org.ua Derivatization can improve the ionization efficiency of analytes in the MS source, further enhancing sensitivity. nih.gov For instance, new 2-hydrazinoanthraquinone derivatives have been synthesized and characterized using LC-MS alongside NMR spectroscopy. dmed.org.ua

Table 3: Chromatographic Applications of Anthracene-Based Derivatization Reagents

AnalyteDerivatization ReagentAnalytical MethodDetection PrincipleReference
Carboxylic Acids9-Chloromethyl anthraceneHPLC-FLFluorescence (λex=365, λem=410 nm) oup.com
HydrazineAnthracene-2,3-dicarbaldehydeHPLC-FLDFluorescence researchgate.net
HydrazineNaphthalene-2,3-dialdehydeUPLC-MS/MSMass Spectrometry researchgate.net
Hydrazinep-Dimethyl amino benzaldehydeLC/MS/MSMass Spectrometry researchgate.net
2-hydrazinoanthraquinone derivativesN/A (Analyte itself)LC-MSMass Spectrometry dmed.org.ua

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Mechanistic and Structural Investigations

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and investigation of reaction mechanisms involving anthracene-hydrazine compounds.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the synthesis and structure of new anthracene-hydrazine derivatives. dmed.org.uabohrium.comresearchgate.net For example, in the synthesis of 1-(anthracen-10-yl)methylene)-2-(benzo[d]thiazol-2-yl)hydrazine (BHA) and its subsequent ruthenium(II) complexes, ¹H NMR confirmed the binding of the ligand via the phenolic oxygen atom, while ¹³C NMR was used to verify the formation of the new complexes. bohrium.com The chemical shifts of protons and carbons in the anthracene moiety, the hydrazine linker, and any substituents provide a detailed map of the molecular structure. nih.gov For instance, analytical data for 9-allylanthracene, synthesized via a palladium-catalyzed reaction involving a hydrazine derivative, includes detailed ¹H and ¹³C NMR shifts that characterize the allyl group and the anthracene ring system. nih.gov

Mass Spectrometry: MS provides crucial information on the molecular weight and fragmentation pattern of compounds. It is used to confirm the identity of synthesized anthracene-hydrazine derivatives by matching the experimental mass-to-charge ratio (m/z) with the calculated molecular weight. dmed.org.uagoogle.com For example, the characterization of newly synthesized 2-hydrazinoanthraquinone derivatives included LC-MS analysis, where the [M+H]⁺ ion was detected to confirm the molecular mass of each product. dmed.org.ua MS has also been instrumental in mechanistic studies, such as probing the molecularity of hydrazine reduction by an iron complex, where the analysis of ¹⁵N-labeled products by MALDI-TOF mass spectrometry pointed to a unimolecular N–N bond scission pathway. scispace.com

Together, NMR and MS provide a powerful combination for validating the structures of novel reagents and probes and for understanding the precise chemical transformations that underpin their analytical applications.

Q & A

Basic: What are the standard synthetic routes for Anthracen-2-YL-hydrazine, and how can purity be optimized?

Methodological Answer:
this compound is typically synthesized via hydrazine-mediated nucleophilic substitution or condensation reactions. A common approach involves reacting anthracene derivatives (e.g., 2-chloroanthracene) with hydrazine hydrate under reflux conditions in ethanol or acetic acid. For example, a procedure analogous to involves refluxing 2-(morpholinodiazenyl)anthracene-9,10-dione with hydrazine hydrate in acetic acid, followed by cooling, filtration, and recrystallization from ethanol to isolate the product .
Purity Optimization:

  • Use excess hydrazine (5–10% molar excess) to drive the reaction to completion .
  • Recrystallize the product using a dimethylformamide:ethanol (1:2) mixture to remove unreacted starting materials .
  • Monitor reaction progress via TLC or HPLC, and validate purity using melting point analysis and NMR spectroscopy.

Advanced: How can SHELX software be employed to resolve crystallographic ambiguities in this compound derivatives?

Methodological Answer:
SHELXL (part of the SHELX suite) is critical for refining crystal structures, particularly when dealing with disordered moieties or twinned crystals. Key steps include:

  • Data Collection: Use high-resolution X-ray diffraction data (resolution ≤ 1.0 Å) to ensure accurate electron density maps .
  • Refinement: Apply twin-law corrections (e.g., using the BASF parameter) for twinned datasets and constrain anisotropic displacement parameters for heavy atoms .
  • Validation: Cross-check results with the CCDC database and use tools like PLATON to identify missed symmetry or hydrogen-bonding interactions .
    Example: A study on a related hydrazine derivative reported a final R-factor of 0.045 after iterative refinement with SHELXL, highlighting its precision for small-molecule crystallography .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
Based on safety data for structurally similar compounds (e.g., (Anthracen-9-ylmethyl)hydrazine):

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.
  • Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .
  • Decomposition: In case of fire, use alcohol-resistant foam; monitor for hazardous gases like NOx or CO .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties and reaction pathways:

  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to identify reactive sites. For example, the hydrazine moiety’s lone pairs (HOMO) may dominate nucleophilic behavior.
  • Transition State Analysis: Use Gaussian or ORCA software to simulate reaction coordinates, such as hydrazone formation with carbonyl compounds .
  • Solvent Effects: Incorporate PCM models to assess solvent polarity’s impact on reaction rates.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify hydrazine protons (δ 3.5–5.0 ppm as broad singlets) and aromatic anthracene protons (δ 7.5–8.5 ppm) .
    • ¹³C NMR: Confirm carbonyl or imine carbon signals (δ 150–170 ppm) in derivatives.
  • IR Spectroscopy: Detect N–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns.

Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound complexes?

Methodological Answer:

  • Cross-Validation: Compare NMR/IR data with X-ray-derived bond lengths and angles. For example, a discrepancy in imine bond length (X-ray: 1.28 Å vs. DFT-predicted 1.32 Å) may indicate crystal packing effects .
  • Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility that static crystallography might miss.
  • Synchrotron Studies: Re-collect high-resolution XRD data to resolve ambiguities in electron density maps .

Basic: What are the key steps in designing a kinetic study for this compound’s thermal decomposition?

Methodological Answer:

  • Experimental Setup: Use thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under N₂.
  • Data Collection: Monitor mass loss (%) vs. temperature and fit to kinetic models (e.g., Friedman or Kissinger methods).
  • Validation: Replicate experiments in triplicate and compare activation energies (Ea) with DFT-calculated values.

Advanced: How can this compound be functionalized for applications in supramolecular chemistry?

Methodological Answer:

  • Schiff Base Formation: React with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux to form hydrazones, which can act as ligands for metal coordination .
  • Photophysical Tuning: Introduce electron-withdrawing groups (e.g., –NO₂) to the anthracene ring to modulate fluorescence properties.
  • Host-Guest Studies: Use XRD to analyze π-π stacking interactions between anthracene moieties and aromatic guests .

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